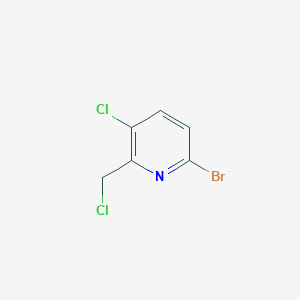![molecular formula C7H6BNO2S B13651770 Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)
Benzo[d]isothiazol-7-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]isothiazol-7-ylboronic acid is a boronic acid derivative that features a benzene ring fused to an isothiazole ring, with a boronic acid functional group attached at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isothiazol-7-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[d]isothiazol-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like Selectfluor.
Reduction: Reduction to corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Benzo[d]isothiazol-3(2H)-one-1-oxides
Reduction: Benzo[d]isothiazol-7-ylamines
Substitution: Various substituted benzo[d]isothiazoles
Wissenschaftliche Forschungsanwendungen
Benzo[d]isothiazol-7-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a bioactive molecule, including its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of Benzo[d]isothiazol-7-ylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound’s effects are mediated through pathways involving the inhibition of specific enzymes or the modulation of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Benzo[d]isothiazol-7-ylboronic acid can be compared with other boronic acid derivatives, such as:
- Benzo[c]isothiazol-5-ylboronic acid
- Benzo[b]thien-2-ylboronic acid
- Benzo[b]thien-3-ylboronic acid
Eigenschaften
Molekularformel |
C7H6BNO2S |
|---|---|
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
1,2-benzothiazol-7-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-3-1-2-5-4-9-12-7(5)6/h1-4,10-11H |
InChI-Schlüssel |
UBSCJBLVSWUKRA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=CC=C1)C=NS2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


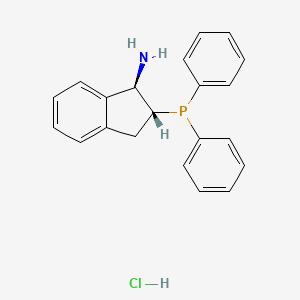
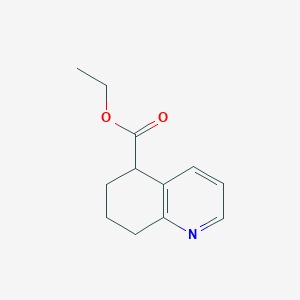
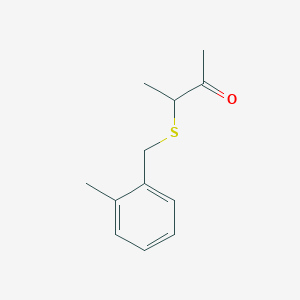
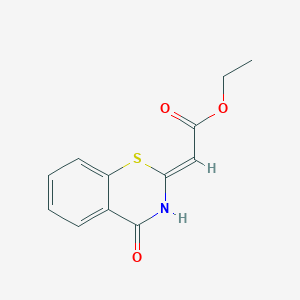
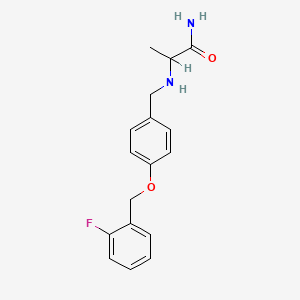
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
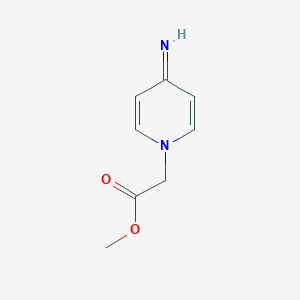
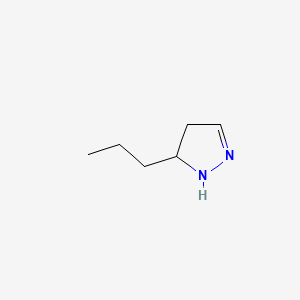

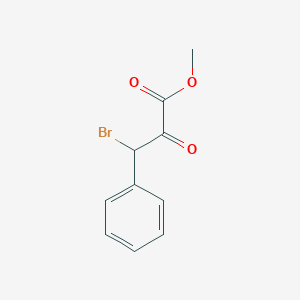
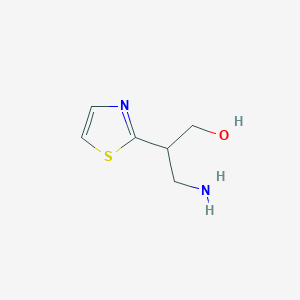

![5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]](/img/structure/B13651759.png)
